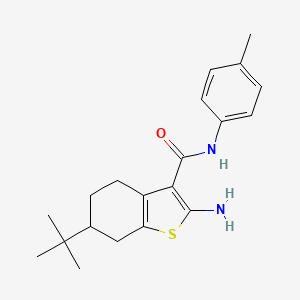

(4-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

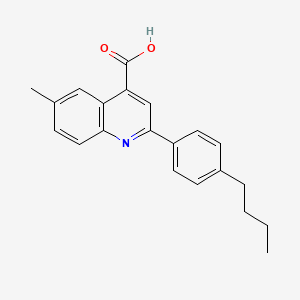

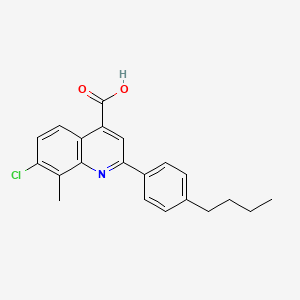

The compound "(4-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone" is a brominated aromatic ketone with a pyrrole moiety. This structure suggests potential for various chemical properties and activities, including antioxidant properties as indicated by related compounds in the provided studies.

Synthesis Analysis

The synthesis of bromophenols and their derivatives, as seen in the first paper, involves bromination and demethylation reactions. Specifically, (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its bromine derivatives were synthesized from a dimethoxyphenyl trimethoxyphenyl methanone precursor . Another study describes the synthesis of a related compound, (5-bromo-2-hydroxyphenyl)(phenyl)methanone, through the reaction of 4-bromophenol and benzoyl chloride . Additionally, a one-pot synthesis method for pyrrole derivatives, which could be related to the target compound, was developed using acetophenone, trimethylacetaldehyde, TosMIC, and a mild base .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. For instance, the crystal structure of 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one was elucidated and found to have a planar pyrrole ring within the crystal structure . Similarly, the structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was confirmed to be monoclinic with specific cell data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for understanding their reactivity and potential applications. Bromination is a common reaction for introducing bromine atoms into aromatic rings, which can significantly alter the electronic properties of the molecule . Demethylation, often used to remove methoxy groups, can reveal the phenolic hydroxyl groups that are important for antioxidant activity . The one-pot synthesis method mentioned for pyrrole derivatives indicates the versatility of such compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical properties, such as crystal structure and space group, have been determined for some of the related compounds . The chemical properties, particularly the antioxidant activities, have been evaluated for a series of new compounds synthesized from bromophenols. These activities were assessed using various assays, including ABTS, DPPH, DMPD, and superoxide anion radical scavenging, as well as total reducing power and ferrous ion chelating activities . The results indicated that the synthesized bromophenols possess effective antioxidant power, with the phenol containing two phenolic rings and five phenolic hydroxyl groups being the most potent .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis of Pyrrolo[1,2-b]cinnolin-10-one Ring System : A study by Kimbaris & Varvounis (2000) discusses the synthesis of pyrrolo[1,2-b]cinnolin-10-one, a compound structurally related to (4-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone. This synthesis involves the reduction of related compounds and may provide insights into potential synthetic routes for the subject compound (Kimbaris & Varvounis, 2000).

Crystal Structure Analysis : Wang Qia (2014) conducted a study on the crystal structure of a compound closely related to the target compound. The research could offer valuable insights into the crystalline characteristics of (4-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (Wang Qia, 2014).

Synthesis and Biological Activity

Biologically Active Pyrazole Derivatives : Swarnkar, Ameta, & Vyas (2014) explored the microwave-assisted synthesis of biologically active pyrazole derivatives, which may share structural features with the compound of interest. This could imply potential biological activities or applications (Swarnkar, Ameta, & Vyas, 2014).

Antimicrobial Activity of Pyrazoline Derivatives : Kumar et al. (2012) studied the antimicrobial activity of pyrazoline derivatives, which could provide a basis for investigating similar activities in (4-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (Kumar et al., 2012).

Chemical Synthesis and Structural Properties

Novel Synthesis Routes : Suhana & Rajeswari (2017) described a novel synthesis route for a related compound, providing insights that may be relevant for synthesizing (4-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (Suhana & Rajeswari, 2017).

Molecular Structure and DFT Analysis : Huang et al. (2021) conducted a study on molecular structures of compounds similar to (4-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, using density functional theory (DFT) for analysis. This research could offer insights into the molecular properties of the compound (Huang et al., 2021).

Safety And Hazards

Eigenschaften

IUPAC Name |

(4-bromophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO/c19-16-9-7-14(8-10-16)18(21)17-6-2-1-5-15(17)13-20-11-3-4-12-20/h1-10H,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTJZOQKQJGUCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643927 |

Source

|

| Record name | (4-Bromophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |

CAS RN |

898763-08-1 |

Source

|

| Record name | (4-Bromophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1292871.png)

![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1292874.png)

![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1292875.png)

![3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1292889.png)